Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2193065-21-1
VCID: VC5363924
InChI: InChI=1S/C10H12N2O3.2ClH/c1-15-10(14)7-5-12-8-2-3-11-4-6(8)9(7)13;;/h5,11H,2-4H2,1H3,(H,12,13);2*1H
SMILES: COC(=O)C1=CNC2=C(C1=O)CNCC2.Cl.Cl
Molecular Formula: C10H14Cl2N2O3
Molecular Weight: 281.13

Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride

CAS No.: 2193065-21-1

Cat. No.: VC5363924

Molecular Formula: C10H14Cl2N2O3

Molecular Weight: 281.13

* For research use only. Not for human or veterinary use.

Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate dihydrochloride - 2193065-21-1

Specification

CAS No. 2193065-21-1
Molecular Formula C10H14Cl2N2O3
Molecular Weight 281.13
IUPAC Name methyl 4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate;dihydrochloride
Standard InChI InChI=1S/C10H12N2O3.2ClH/c1-15-10(14)7-5-12-8-2-3-11-4-6(8)9(7)13;;/h5,11H,2-4H2,1H3,(H,12,13);2*1H
Standard InChI Key BAWQMCQVYSPEQI-UHFFFAOYSA-N
SMILES COC(=O)C1=CNC2=C(C1=O)CNCC2.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a partially saturated 1,6-naphthyridine ring system, where positions 3 and 4 are substituted with a methyl carboxylate and hydroxyl group, respectively. The dihydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications. Key structural features include:

  • Tetrahydronaphthyridine core: A bicyclic system with two fused pyridine rings, partially hydrogenated to reduce aromaticity and modulate electronic properties.

  • Functional groups: A hydroxyl group at position 4 contributes to hydrogen-bonding interactions, while the methyl carboxylate at position 3 offers sites for derivatization .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC10H14Cl2N2O3\text{C}_{10}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_3
Molecular Weight281.13 g/mol
IUPAC NameMethyl 4-hydroxy-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate dihydrochloride
SolubilityHighly soluble in polar solvents (e.g., water, DMSO) due to dihydrochloride salt form

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the compound’s structure. For instance:

  • 1H^1\text{H} NMR: Signals corresponding to the methyl ester (~3.8 ppm), hydroxyl proton (~5.2 ppm), and tetrahydronaphthyridine protons (2.5–3.5 ppm) .

  • Mass Spec: A molecular ion peak at m/z 281.13 aligns with the dihydrochloride form.

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis involves multi-step organic reactions, often starting from halogenated naphthyridine precursors. A representative route includes:

  • Suzuki-Miyaura Coupling: Reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids under palladium catalysis to introduce substituents .

  • Reductive Cyclization: Sodium borohydride-mediated reduction of intermediate Schiff bases to form the tetrahydronaphthyridine core.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 100°C74
Reductive CyclizationNaBH₃CN, AcOH, rt50–60
Salt FormationHCl (g), Et₂O>90

Applications in Drug Discovery and Development

Lead Optimization

The methyl carboxylate moiety serves as a handle for derivatization. Recent efforts focus on:

  • Ester Hydrolysis: Converting the ester to a carboxylic acid to improve binding affinity .

  • Side Chain Modifications: Introducing alkyl or aryl groups at position 7 to enhance selectivity .

Comparative Analysis with Structural Analogues

Methyl 5,6,7,8-Tetrahydro-1,7-Naphthyridine-3-Carboxylate Hydrochloride ( )

  • Structural Difference: Nitrogen positions (1,7 vs. 1,6) alter electronic density and biological target selectivity.

  • Bioactivity: Lower anticancer potency (IC₅₀ > 50 µM) but improved metabolic stability .

3-Methyl-5,6,7,8-Tetrahydro-1,6-Naphthyridine Dihydrochloride ( )

  • Simpler Structure: Lacking hydroxyl and carboxylate groups, this analogue shows reduced antimicrobial activity but higher CNS permeability .

Table 3: Comparative Bioactivity Data

CompoundAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Target Compound12–188–16
1,7-Naphthyridine Analog ( )>5032–64
3-Methyl-1,6-Naphthyridine ( )N/A64–128

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets via proteomics and crystallography.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.

  • Synthetic Automation: Develop flow chemistry protocols to scale production.

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